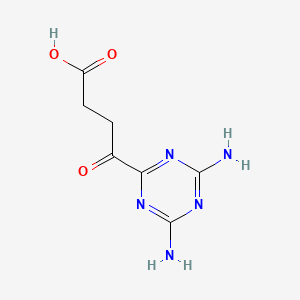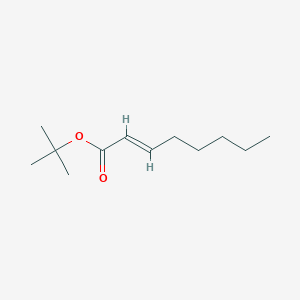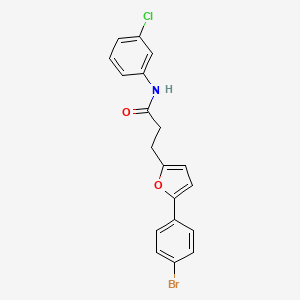
Hexadecyltribenzylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyltribenzylsilane is an organosilicon compound with the molecular formula C37H54Si. It is characterized by a silicon atom bonded to a hexadecyl group and three benzyl groups. This compound is part of a broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyltribenzylsilane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst under mild conditions. The general reaction scheme is as follows: [ \text{SiH} + \text{C=C} \rightarrow \text{Si-C-C} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of hexadecylsilane with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
Types of Reactions: Hexadecyltribenzylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Hexadecyltribenzylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which hexadecyltribenzylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen and carbon atoms, leading to the formation of siloxane linkages. These linkages are crucial in the stabilization of biomolecules and the formation of silicone-based materials .
Comparison with Similar Compounds
- Hexadecyltrimethoxysilane
- Octadecylsilane
- Chlorotributylsilane
Comparison: Hexadecyltribenzylsilane is unique due to the presence of three benzyl groups, which provide additional steric hindrance and influence its reactivity. In contrast, compounds like hexadecyltrimethoxysilane and octadecylsilane have different functional groups that affect their chemical behavior and applications .
Properties
CAS No. |
4033-52-7 |
|---|---|
Molecular Formula |
C37H54Si |
Molecular Weight |
526.9 g/mol |
IUPAC Name |
tribenzyl(hexadecyl)silane |
InChI |
InChI=1S/C37H54Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-38(32-35-25-18-15-19-26-35,33-36-27-20-16-21-28-36)34-37-29-22-17-23-30-37/h15-23,25-30H,2-14,24,31-34H2,1H3 |
InChI Key |
PMUKEEXASXEDFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


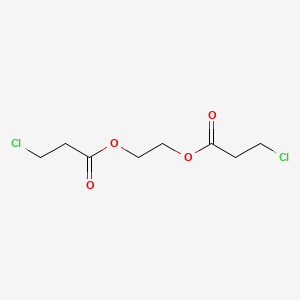
![N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B15076423.png)
![4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B15076427.png)
![2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B15076435.png)
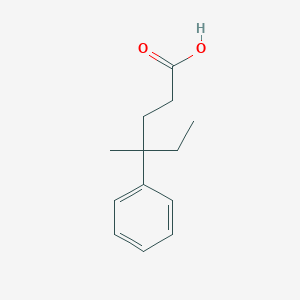

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15076466.png)

